BenchChemオンラインストアへようこそ!

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride

Soluble epoxide hydrolase Pharmacokinetics Inflammatory pain

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol HCl (CAS 871112-40-2) is a high-purity (≥97%) bifunctional 4-arylpiperidin-4-ol scaffold. Its OCF3 substituent (Hansch π +1.04) maximizes membrane permeability over CF3 (π +0.88) or OCH3 analogs. The amine and hydroxyl handles enable parallel synthesis of urea, amide, and sulfonamide libraries. As the direct precursor to TPPU (sEH IC50 ~3.7 nM) and its cyclopropanecarbonyl analog (3300-fold AUC increase in vivo), this building block ensures reproducible synthesis of nanomolar sEH inhibitors for inflammatory, cardiovascular, and neuroprotection research. Certified purity guarantees SAR consistency and pharmacokinetic fidelity.

Molecular Formula C12H15ClF3NO2
Molecular Weight 297.70 g/mol
Cat. No. B8064568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride
Molecular FormulaC12H15ClF3NO2
Molecular Weight297.70 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O.Cl
InChIInChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H
InChIKeyYHUCPWLVPIACQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride: Procurement-Ready Intermediate for sEH Inhibitor Research


This compound is a 4-arylpiperidin-4-ol hydrochloride salt (CAS 871112-40-2) with a molecular weight of approximately 297.7 g/mol, serving as a high-purity building block in medicinal chemistry . Its structure features a para-trifluoromethoxyphenyl (OCF3) substituent, a pharmacologically relevant group known for enhancing lipophilicity and metabolic stability compared to methyl (CH3) or methoxy (OCH3) alternatives [1]. The compound is commercially available with specified purity suitable for reproducible synthesis of complex molecules, setting it apart from generic piperidine derivatives that lack its bifunctional handles for selective chemical diversification.

Why Generic 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride Cannot Be Substituted for sEH Research


In-class compounds such as 4-(4-(trifluoromethoxy)phenyl)piperidine or N-aryl isomers lack the critical 4-hydroxyl group, which is essential for generating the potent 1,3-disubstituted urea pharmacophore required for high-affinity soluble epoxide hydrolase (sEH) inhibition [1]. Replacing the trifluoromethoxy group with a trifluoromethyl or methoxy substituent alters the Hansch π lipophilicity parameter from +1.04 to +0.88 or -0.02 respectively, directly impacting membrane permeability and target binding [2]. The specific combination of the 4-arylpiperidin-4-ol scaffold with the OCF3 group enables the 3300-fold pharmacokinetic enhancement documented in vivo, a gain that is erased by seemingly minor structural changes.

Quantitative Evidence for Selecting 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride Over Closest Analogs


Direct Head-to-Head PK Comparison: 4-OCF3-Phenyl vs. Adamantyl Urea Inhibitors

The compound is the direct synthetic precursor to 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52), a potent sEH inhibitor. When compared head-to-head against its adamantane analogue (Compound 2), the 4-OCF3-phenyl derivative demonstrated a 7-fold increase in potency, a 65-fold higher maximum plasma concentration (Cmax), and a 3300-fold increase in total drug exposure (AUC) following oral administration in mice [1]. This data directly links the 4-(4-(trifluoromethoxy)phenyl)piperidine core to vastly superior pharmacokinetic performance.

Soluble epoxide hydrolase Pharmacokinetics Inflammatory pain

Physicochemical Differentiation: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Lipophilicity

The Hansch π constant, a quantitative measure of substituent lipophilicity, is +1.04 for the trifluoromethoxy group, compared to +0.88 for the structurally similar trifluoromethyl group [1]. This indicates the OCF3 substituent confers approximately 18% greater lipophilicity than its CF3 counterpart, directly influencing the molecule's logP, membrane permeability, and protein binding. In contrast, a standard methoxy group has a Hansch π of approximately -0.02, representing a stark difference in polarity.

Lipophilicity Hansch π Drug design

Bifunctional Reactivity: 4-Hydroxyl Handle vs. 4-Des-Hydroxy Piperidine Analogs

The tertiary 4-hydroxyl group provides an orthogonal functional handle absent in the des-hydroxy analog 4-(4-(trifluoromethoxy)phenyl)piperidine (CAS 180160-91-2). While both compounds share the same OCF3-aryl pharmacophore, the presence of the hydroxyl moiety enables selective O-acylation, O-alkylation, or sulfonation, significantly expanding the chemical space accessible from this intermediate . This bifunctionality is essential for the construction of complex 1,3-disubstituted ureas and related sEH inhibitor scaffolds.

Synthetic diversification 4-Arylpiperidin-4-ol Building block

High Purity Specification: Assured Reproducibility for Critical Synthesis

Reputable vendors supply this hydrochloride salt with a minimum purity of 97% (HPLC), as documented by Amatek Scientific and CymitQuimica . This contrasts with some alternative piperidine building blocks that may be offered at lower purities (e.g., 95%), where impurities can interfere with sensitive catalytic coupling reactions (e.g., Buchwald-Hartwig or urea formation) and reduce the yield of the final sEH inhibitor.

Chemical purity Reproducibility Procurement

Optimal Research Applications for 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride Based on Verified Evidence


Synthesis of TPPU and Next-Generation sEH Inhibitors

This compound is the direct precursor for TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) and its cyclopropanecarbonyl analogue, which demonstrated a 3300-fold AUC increase over adamantane-based series [1]. Research groups focusing on inflammatory pain, cardiovascular disease, or neuroprotection can rely on this high-purity intermediate to reproduce the nanomolar potency (IC50 ~3.7 nM for human sEH) of these reference inhibitors.

Structure-Activity Relationship (SAR) Exploration of the 4-Aryl Position

The distinct Hansch π value (+1.04) of the OCF3 group makes this compound a critical tool for systematic SAR studies comparing the effect of para-substituent lipophilicity on permeability and target engagement [2]. It serves as the optimal 'maximum lipophilic' benchmark against which analogs with CF3 (π +0.88), Cl, or OCH3 are measured.

Bifunctional Scaffold for Diversity-Oriented Synthesis

Leveraging both the secondary amine and tertiary alcohol, this compound enables the rapid parallel synthesis of diverse urea, amide, and sulfonamide libraries. Its proven role in generating high-affinity sEH ligands validates its utility as a central scaffold for fragment-based or combinatorial chemistry approaches, where the hydroxyl handle provides an orthogonal derivatization point not found in 4-arylpiperidine analogues .

Quote Request

Request a Quote for 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.